

In-depth Technical Guide: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

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Compound of Interest

Compound Name: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

Cat. No.: B1394411

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IUPAC Name: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

Introduction

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol is a heterocyclic alcohol that has garnered attention in medicinal chemistry and drug development. Its rigid, fused-ring structure makes it an attractive scaffold for the synthesis of compounds targeting a variety of biological receptors. This technical guide provides a comprehensive overview of its synthesis, potential biological activities, and the experimental methodologies relevant to its study. The information is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Properties and Synthesis

The synthesis of **6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol** typically proceeds through a two-step process involving the oxidation of a precursor followed by the reduction of the resulting ketone.

Synthesis of the Precursor: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

The key intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, can be synthesized via the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.^{[1][2]}

Experimental Protocol: Manganese-Catalyzed Oxidation^[1]

- Materials: 2,3-Cyclopentenopyridine, Manganese(II) trifluoromethanesulfonate ($\text{Mn}(\text{OTf})_2$), tert-Butyl hydroperoxide (t-BuOOH, 65% in H_2O), Water (H_2O), Ethyl acetate, Anhydrous Sodium Sulfate (Na_2SO_4).
- Procedure:
 - To a round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), $\text{Mn}(\text{OTf})_2$ (0.0025 mmol), and H_2O (2.5 mL).
 - Add t-BuOOH (2.5 mmol, 65% in H_2O) to the mixture.
 - Stir the reaction mixture at 25°C for 24 hours.
 - After completion of the reaction, extract the mixture with ethyl acetate (3 x 10 mL).
 - Dry the combined organic layers over anhydrous Na_2SO_4 and concentrate in vacuo.
 - Purify the crude product by flash column chromatography (Ethyl acetate/Petroleum ether, 1:5 to 1:1) to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Table 1: Physicochemical Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

Property	Value	Reference
Molecular Formula	C ₈ H ₇ NO	[1]
Molecular Weight	133.15 g/mol	[1]
Appearance	Off-white solid	[1]
Melting Point	62-63 °C	[1]
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H)	[1]
¹³ C NMR (101 MHz, CDCl ₃) δ (ppm)	204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73	[1]

Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

The reduction of the ketone functionality in 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one yields the target alcohol. While a specific detailed protocol for this particular substrate is not readily available in peer-reviewed literature, a general and widely used method for such transformations is the reduction with sodium borohydride.

Experimental Protocol: Sodium Borohydride Reduction (General Procedure)

- Materials: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, Sodium borohydride (NaBH₄), Methanol or Ethanol, Dichloromethane, Water, Anhydrous Magnesium Sulfate (MgSO₄).
- Procedure:
 - Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
 - Slowly add sodium borohydride in portions to the stirred solution.
 - Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

- Quench the reaction by the slow addition of water.
- Remove the alcohol solvent under reduced pressure.
- Extract the aqueous residue with dichloromethane.
- Dry the combined organic layers over anhydrous MgSO_4 , filter, and concentrate in vacuo to yield **6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol**.
- Further purification can be achieved by column chromatography if necessary.

Biological Activity and Potential Applications

The **6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol** scaffold has been identified as a key intermediate in the synthesis of compounds targeting several important biological receptors, suggesting its potential utility in the development of therapeutics for a range of diseases.

Ghrelin O-Acyltransferase (GOAT) Inhibition

Derivatives of **6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol** have been investigated as inhibitors of Ghrelin O-acyltransferase (GOAT), an enzyme responsible for the acylation of ghrelin, a hormone that stimulates appetite.[3] GOAT inhibitors are being explored as potential treatments for obesity and metabolic disorders.

G Protein-Coupled Receptor 40 (GPR40) Agonism

Research has indicated that compounds incorporating the **6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol** moiety can act as agonists for GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[4] GPR40 is a receptor that, when activated by free fatty acids, stimulates insulin secretion from pancreatic β -cells, making it a target for the treatment of type 2 diabetes.

Muscarinic Acetylcholine Receptor M4 (M4) Modulation

The scaffold is also a component of allosteric modulators of the M4 muscarinic acetylcholine receptor.[5] M4 receptors are implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders, and their modulation represents a promising therapeutic strategy.

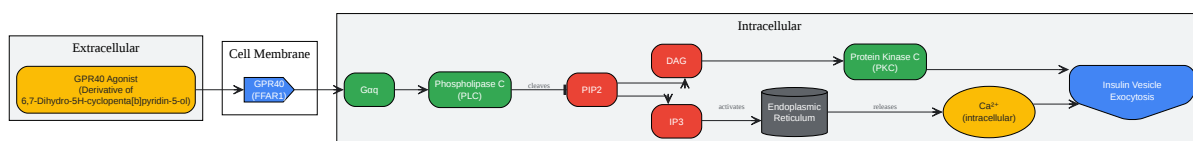
Table 2: Potential Biological Targets and Therapeutic Areas

Target	Activity	Potential Therapeutic Area
Ghrelin O-Acyltransferase (GOAT)	Inhibition	Obesity, Metabolic Disorders
G Protein-Coupled Receptor 40 (GPR40)	Agonism	Type 2 Diabetes
Muscarinic Acetylcholine Receptor M4 (M4)	Allosteric Modulation	Schizophrenia, Neuropsychiatric Disorders

Signaling Pathways and Experimental Workflows

The potential therapeutic applications of **6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol** derivatives are based on their interaction with specific signaling pathways.

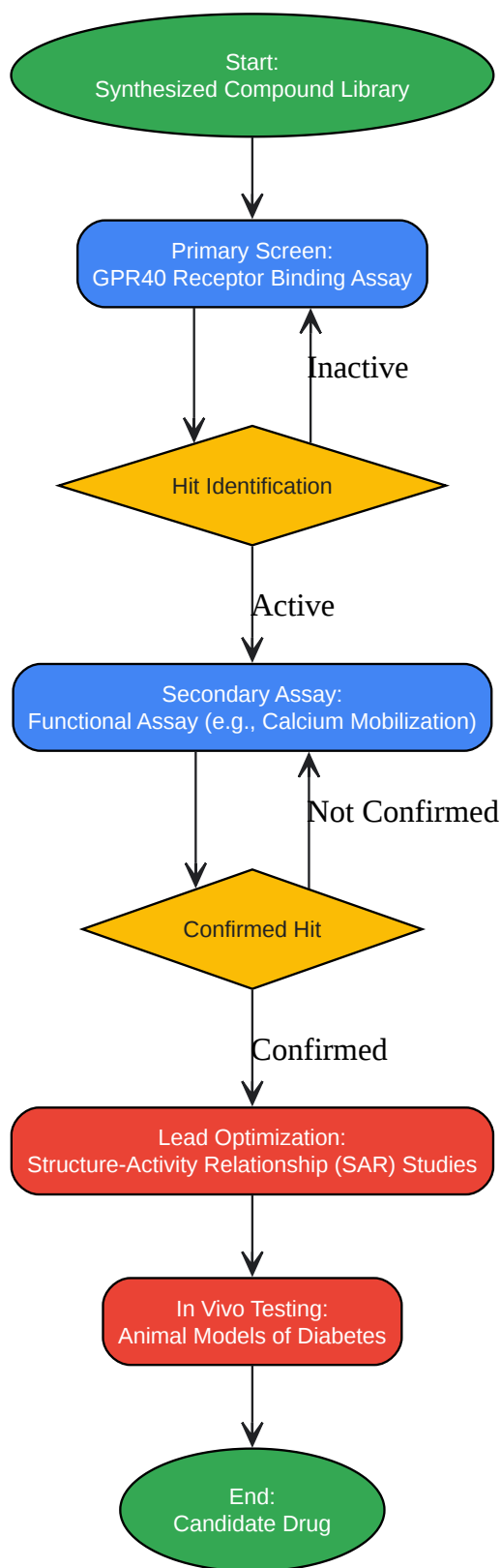
GPR40 Agonist Signaling Pathway



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Caption: GPR40 agonist signaling pathway leading to insulin secretion.

Experimental Workflow for Screening GPR40 Agonists



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Caption: Workflow for the screening and development of GPR40 agonists.

Conclusion

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol is a valuable building block in the design and synthesis of novel therapeutic agents. Its utility has been demonstrated in the context of developing inhibitors of GOAT, agonists of GPR40, and modulators of the M4 muscarinic receptor. The synthetic route to this scaffold is accessible, and its rigid structure provides a solid foundation for further chemical exploration and drug development efforts. Future research into the biological activities of derivatives based on this core structure is warranted and holds promise for the discovery of new medicines.

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